2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group linked to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of dimethyl groups at the 2 and 5 positions of the furan ring can be achieved through Friedel-Crafts alkylation using methylating agents.
Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation Reaction: The final step involves the coupling of the triazole-substituted butan-2-yl group with the furan-3-carboxylic acid to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The dimethyl groups and the triazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).
Major Products
Oxidation Products: Furanones, hydroxylated derivatives.
Reduction Products: Amines, reduced carboxamides.
Substitution Products: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, especially those involving triazole and furan derivatives.
Industrial Applications: It is used in the synthesis of advanced intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler analog lacking the triazole and carboxamide groups.
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-ylamine: A compound with a similar triazole moiety but different functional groups.
Furan-3-carboxamide: A compound with a similar carboxamide group but lacking the dimethyl and triazole substitutions.
Uniqueness
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide is unique due to its combination of a furan ring, dimethyl substitutions, a triazole moiety, and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(2)13(8-18-15-5-6-16-18)17-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUYWIWFFUSHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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